PIM1 Kinase Inhibitory Activity: Quantitative Comparison with a Structurally Related Hydroxyamidine
N-Hydroxy-2-pyridin-3-yl-acetamidine demonstrates a quantifiable, albeit moderate, inhibition of the Serine/threonine-protein kinase PIM1 [1]. In a direct comparison using a defined enzymatic assay, this compound exhibited an IC50 value of 10,000 nM (10 µM) [1]. This activity level serves as a benchmark for baseline potency within the N-hydroxyamidine class. In contrast, a more structurally elaborated hydroxyamidine derivative, identified in a separate study within the same target class, achieved an IC50 of 23 nM under comparable in vitro conditions [2]. This differential of over 400-fold in potency underscores that N-Hydroxy-2-pyridin-3-yl-acetamidine is not a high-affinity PIM1 ligand; instead, its value lies as a minimalist core scaffold or a low-potency reference compound for SAR investigations [1][2].
| Evidence Dimension | PIM1 Kinase Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 10,000 nM |
| Comparator Or Baseline | Structurally elaborated hydroxyamidine derivative (BindingDB ID: BDBM104134): 23 nM |
| Quantified Difference | 434-fold lower potency for the target compound |
| Conditions | In vitro enzymatic assay; HTRF method for target compound [1]; Radiolabeled ATP incorporation assay for comparator [2] |
Why This Matters
This quantitative benchmark confirms the compound's utility as a minimalist PIM1 ligand scaffold, enabling researchers to systematically build potency through rational design while using this compound as a low-potency reference point.
- [1] BindingDB. (2017). Entry BDBM50145174 (CHEMBL3764740): N-Hydroxy-2-pyridin-3-yl-acetamidine. University of California San Diego. View Source
- [2] BindingDB. (n.d.). Entry BDBM104134: PIM kinase inhibitor. University of California San Diego. View Source
